molecular formula C11H11BrO B13679937 1-(2-Bromo-4-cyclopropylphenyl)ethanone

1-(2-Bromo-4-cyclopropylphenyl)ethanone

Cat. No.: B13679937
M. Wt: 239.11 g/mol
InChI Key: IUBMKOXDMAKMTP-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-cyclopropylphenyl)ethanone is a halogenated aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the ortho (2nd) position and a cyclopropyl group at the para (4th) position, linked to an ethanone moiety. Its molecular formula is C₁₁H₁₁BrO, with a molecular weight of 239.11 g/mol.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatic ketones are common precursors. Its structural features, such as the electron-withdrawing bromine and the electron-donating cyclopropyl group, may influence its reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-(2-bromo-4-cyclopropylphenyl)ethanone

InChI

InChI=1S/C11H11BrO/c1-7(13)10-5-4-9(6-11(10)12)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

IUBMKOXDMAKMTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-bromo-4-cyclopropylphenylacetone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring.

Industrial Production Methods

For industrial-scale production, the synthesis of 1-(2-Bromo-4-cyclopropylphenyl)ethanone may involve more efficient and scalable methods. One such method includes the reaction of cyclopropylmethyl ketone with a brominating agent under optimized conditions to achieve high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-cyclopropylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethanones, while oxidation can produce carboxylic acids .

Scientific Research Applications

1-(2-Bromo-4-cyclopropylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS: 1131605-31-6)

  • Structural Differences : Replaces the cyclopropyl group with a trifluoromethyl (-CF₃) group at the para position.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the cyclopropyl group, which has mild electron-donating properties via conjugation.
  • Applications : Trifluoromethyl groups enhance metabolic stability in pharmaceuticals, making this compound suitable for drug development .

1-(4-Bromo-2-isopropylphenyl)ethanone (CAS: 2403679-51-4)

  • Structural Differences : Features an isopropyl group at the ortho position and bromine at the para position (reverse of the target compound).
  • Reactivity : Bromine at the para position may direct electrophilic substitutions differently compared to bromine at the ortho position in the target compound .

Halogen Substitution Comparisons

1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9)

  • Structural Differences : Chlorine replaces bromine at the ortho position.
  • Reactivity : Chlorine is less electronegative than bromine, making it a poorer leaving group in nucleophilic substitutions. This reduces reactivity in Suzuki or Ullmann coupling reactions compared to the brominated analog .

1-(4-Bromo-2-fluorophenyl)ethanone (CAS: 625446-22-2)

  • Structural Differences : Fluorine at the ortho position and bromine at the para position.
  • Similarity Score : Structural similarity to the target compound is 0.92 , with key differences in substituent positions and halogen effects .

Functional Group and Position Variants

2-Bromo-1-(2,4-dihydroxyphenyl)ethanone

  • Structural Differences : Hydroxyl (-OH) groups at the 2nd and 4th positions instead of bromine and cyclopropyl.
  • Chemical Properties : The hydroxyl groups increase solubility in polar solvents and enable hydrogen bonding, contrasting with the hydrophobic cyclopropyl group in the target compound.
  • Applications: Likely used in antioxidant or coordination chemistry due to phenolic moieties .

1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (CAS: 182056-48-0)

  • Structural Differences : Methoxy (-OCH₃) groups at the 2nd and 4th positions, with bromine at the 5th position.
  • Electronic Effects : Methoxy groups are electron-donating, opposing the electron-withdrawing effects of halogens. This alters regioselectivity in electrophilic aromatic substitution compared to the target compound .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Compounds

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
1-(2-Bromo-4-cyclopropylphenyl)ethanone Br (2), Cyclopropyl (4) Bromine, Cyclopropyl 239.11 Moderate steric bulk, mixed electronic effects
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone Br (2), -CF₃ (4) Bromine, Trifluoromethyl 265.08 Strong electron withdrawal
1-(4-Bromo-2-isopropylphenyl)ethanone Br (4), Isopropyl (2) Bromine, Isopropyl 241.13 High steric hindrance
1-(2-Chlorophenyl)ethanone Cl (2) Chlorine 154.59 Poor leaving group ability

Table 2: Reactivity and Application Trends

Compound Type Preferred Reactions Potential Applications
Brominated + Cyclopropyl Cross-coupling, Nucleophilic substitution Pharmaceutical intermediates
Brominated + -CF₃ Electrophilic substitution Agrochemistry, Material science
Brominated + Hydroxyl/Methoxy Antioxidant assays, Coordination chemistry Biomedical research

Research Findings and Insights

  • Electronic Effects : Bromine’s strong electron-withdrawing nature enhances reactivity in aryl cross-coupling reactions, while cyclopropyl groups stabilize adjacent charges through conjugation, making the target compound versatile in synthesis .
  • Steric Considerations : Bulky substituents like isopropyl or cyclopropyl reduce reaction rates at ortho positions but improve selectivity in para-directed reactions .
  • Antioxidant Potential: Compounds with hydroxyl or methoxy groups (e.g., 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone) show higher antioxidant activity, whereas halogenated analogs like the target compound may prioritize synthetic utility over bioactivity .

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